5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide: is an organic compound belonging to the class of furanilides. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo and a 2-(2-fluorophenyl)-2-methoxypropyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of enzymes and receptors, influencing their function and leading to various biological effects .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Based on the structure of the compound, it’s likely that it could be involved in various biochemical reactions, potentially influencing a range of cellular processes .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the structure and potential targets of the compound, it’s likely that it could influence a range of cellular processes, potentially leading to various biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:
Coupling Reaction: The coupling of the 2-(2-fluorophenyl)-2-methoxypropyl group to the furan ring can be performed using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan in the presence of a palladium catalyst and a base.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the substituted furan with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like DMF or DMSO.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorophenyl derivatives: Compounds with similar structural motifs, such as 5-bromo-2-fluorophenyl amides and esters.
Furan-2-carboxamide derivatives: Compounds with variations in the substituents on the furan ring and the carboxamide group.
Uniqueness
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide is unique due to the specific combination of substituents on the furan ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO3/c1-15(20-2,10-5-3-4-6-11(10)17)9-18-14(19)12-7-8-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCGZTMUPSLXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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